4-Bromo-7-chloro-2,6-naphthyridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-chloro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-2,6-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common route might include the bromination and chlorination of a naphthyridine precursor under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield, purity, and cost-effectiveness. Safety and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-naphthyridine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-2,6-naphthyridin-1(2H)-one depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-naphthyridin-1(2H)-one
- 7-Chloro-2,6-naphthyridin-1(2H)-one
- 2,6-Naphthyridin-1(2H)-one
Uniqueness
4-Bromo-7-chloro-2,6-naphthyridin-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual substitution pattern might offer distinct advantages in specific applications compared to its analogs.
Properties
Molecular Formula |
C8H4BrClN2O |
---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
4-bromo-7-chloro-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-12-8(13)4-1-7(10)11-2-5(4)6/h1-3H,(H,12,13) |
InChI Key |
YBKSBZJKIQWPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CNC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.